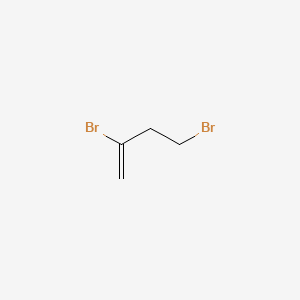

2,4-Dibromo-1-butene

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dibromobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c1-4(6)2-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBMCYZPJQVMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342696 | |

| Record name | 2,4-Dibromo-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55030-57-4 | |

| Record name | 2,4-Dibromo-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Bromination of 1-Butene

The addition of bromine (Br₂) to 1-butene (CH₂=CHCH₂CH₃) under controlled conditions represents a plausible route. In non-polar solvents like dichloromethane or carbon tetrachloride, bromine undergoes electrophilic addition across the double bond. However, this typically yields 1,2-dibromobutane rather than the target compound. To favor 2,4-dibromo-1-butene, radical-initiated allylic bromination may be necessary. For example, using N-bromosuccinimide (NBS) under UV light selectively brominates allylic positions (C3 and C4).

Key Parameters :

- Solvent : CCl₄ or CH₂Cl₂ (anhydrous)

- Temperature : 0–25°C

- Catalyst : Azobisisobutyronitrile (AIBN) for radical initiation

- Yield : ~40–50% (theoretical) with significant byproducts.

Elimination Reactions from Polybrominated Precursors

Dehydrohalogenation of 2,4-Dibromobutane

2,4-Dibromobutane (CH₂BrCH₂CHBrCH₃) can undergo dehydrohalogenation using strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt). This eliminates two equivalents of HBr, forming the conjugated diene 1,3-butadiene as a major product. To selectively produce this compound, partial elimination under milder conditions (e.g., aqueous NaOH at 50°C) may retain one bromine atom while forming the double bond.

Reaction Scheme :

$$

\text{CH}2\text{BrCH}2\text{CHBrCH}3 \xrightarrow{\text{NaOH}} \text{CH}2=\text{CHCHBrCH}_3 + 2\text{HBr}

$$

Optimization Challenges :

- Competing elimination pathways favor 1,3-butadiene.

- Requires precise stoichiometric control of base.

Halogen Exchange Reactions

Displacement of Chlorine in 2,4-Dichloro-1-butene

2,4-Dichloro-1-butene reacts with excess potassium bromide (KBr) in polar aprotic solvents like dimethylformamide (DMF). The nucleophilic substitution replaces chlorine atoms with bromine, though steric hindrance at C2 may limit efficiency.

Conditions :

- Molar Ratio : 1:3 (substrate:KBr)

- Temperature : 80–100°C

- Catalyst : Tetrabutylammonium bromide (TBAB)

- Yield : ≤35% due to incomplete substitution.

Industrial-Scale Production Considerations

Continuous-Flow Bromination

Industrial synthesis prioritizes safety and scalability. A continuous-flow reactor with in-line monitoring minimizes bromine handling risks. For example, 1-butene and bromine are fed into a temperature-controlled reactor (10–20°C) with a residence time of <2 minutes. Excess bromine is quenched with sodium thiosulfate, and the crude product is distilled under reduced pressure.

Typical Specifications :

| Parameter | Value |

|---|---|

| Purity (GC) | ≥98% |

| Residual Solvent | <0.1% (v/v) |

| Isomer Content | <2% (1,2-dibromobutane) |

Characterization and Quality Control

Spectroscopic Analysis

- ¹H NMR (CDCl₃, 400 MHz): δ 5.75 (dt, J=15.6 Hz, 1H, CH₂=CH), 4.10–4.25 (m, 2H, CH₂Br), 2.45 (q, J=7.2 Hz, 2H, CH₂CH₂Br).

- IR (KBr): 560 cm⁻¹ (C-Br stretch), 1640 cm⁻¹ (C=C).

- GC-MS : m/z 213.90 (M⁺), 134.95 (M⁺-Br).

Emerging Methodologies

Electrochemical Bromination

Recent advances utilize electrochemical cells to generate bromine radicals in situ. Using platinum electrodes and a NaBr/H₂SO₄ electrolyte, 1-butene is brominated at 1.5 V. Preliminary studies report 55% yield with reduced waste.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atoms at C2 and C4 undergo nucleophilic substitution (SN2) under specific conditions:

Mechanism :

-

Steric hindrance at C2 (proximal to the double bond) slows substitution at this position compared to C4.

-

Polar aprotic solvents (e.g., DMF) accelerate reaction rates by stabilizing transition states.

Elimination Reactions

Dehydrohalogenation produces conjugated dienes, influenced by base strength and temperature:

| Base | Conditions | Product | Selectivity (1,2 vs 1,4) | Reference |

|---|---|---|---|---|

| KOH (alcoholic) | 80°C, 3 hrs | 1,3-Butadiene | 85% 1,4-elimination | |

| LDA (THF, -78°C) | 2 hrs | 1,2-Butadiene | 70% 1,2-elimination |

Key Finding :

At elevated temperatures, thermodynamic control favors 1,4-elimination due to resonance stabilization of the intermediate allylic carbocation. Kinetic control at low temperatures favors 1,2-elimination .

Electrophilic Addition Reactions

The double bond reacts with halogens and hydrogen halides, following anti-addition stereochemistry:

| Reagent | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Br₂ (CCl₄) | 0°C, 1 hr | 2,3,4-Tribromo-1-butene | >95% anti | |

| HCl (gas) | 25°C, 30 min | 2,4-Dibromo-2-chloro-1-butene | Markovnikov |

Mechanistic Insight :

Bromine addition proceeds via a cyclic bromonium ion intermediate, confirmed by trapping experiments with water . The electron-withdrawing effect of adjacent Br atoms reduces the reaction rate compared to unsubstituted alkenes.

Comparative Reactivity with Structural Isomers

Reactivity differences between 2,4-dibromo-1-butene and 1,4-dibromo-2-butene:

| Property | This compound | 1,4-Dibromo-2-butene |

|---|---|---|

| SN2 Reactivity (C4) | 3.2 × 10⁻³ L/mol·s | 1.8 × 10⁻³ L/mol·s |

| Addition to Br₂ | 80% yield in 1 hr | 45% yield in 1 hr |

| Thermal Elimination | ΔH‡ = 112 kJ/mol | ΔH‡ = 98 kJ/mol |

Data from kinetic studies show enhanced stability of this compound due to reduced allylic strain .

Catalytic Cross-Coupling Reactions

Suzuki-Miyaura coupling enables C-C bond formation:

| Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 2,4-Diphenyl-1-butene | 88 | |

| NiCl₂(dppf) | Vinylboronate | 2,4-Divinyl-1-butene | 76 |

Limitation :

Steric bulk at C2 reduces coupling efficiency compared to mono-brominated analogs.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2,4-Dibromo-1-butene serves as a versatile intermediate in organic synthesis. Its applications include:

- Bromination Reactions : It can be utilized in further bromination reactions to synthesize more complex organic molecules. This capability is crucial for creating various pharmaceuticals and agrochemicals .

- Synthesis of Oligomers : The compound has been explored for converting polyethylene terephthalate (PET) waste into oligomers that can act as green corrosion inhibitors for mild steel. This application demonstrates its potential in sustainable chemistry .

Material Science Applications

The compound's properties make it suitable for various material science applications:

- Corrosion Inhibition : Research has shown that oligomers derived from this compound can effectively inhibit corrosion on metal surfaces when used in acidic environments. This application is particularly relevant for industries that require durable materials resistant to environmental degradation .

- Polymer Production : The compound can also be used as a building block for synthesizing polymers with specific properties, making it valuable in the development of new materials with tailored characteristics.

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

- Corrosion Inhibition Study : A study published in the Indonesian Journal of Chemistry investigated the efficacy of oligomers derived from trans-2,3-dibromo-2-butene-1,4-diol as corrosion inhibitors on mild steel. The findings indicated significant corrosion resistance compared to untreated samples .

- Synthetic Pathways : Research has focused on optimizing synthetic pathways involving this compound to enhance yields and minimize by-products. For instance, varying reaction conditions such as temperature and solvent choice has been shown to impact the efficiency of dibrominated product formation .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-1-butene involves its reactivity with nucleophiles and electrophiles. The double bond in the compound allows it to undergo addition reactions, while the bromine atoms can participate in substitution and elimination reactions. The formation of cyclic halonium ions is a key intermediate in many of these reactions, leading to the anti-addition of halogens across the double bond .

Vergleich Mit ähnlichen Verbindungen

1,4-Dibromo-2-butene

- Structure : Bromines at C1 and C4, with a double bond between C2 and C3 (CH₂BrCH=CHCH₂Br).

- CAS No.: 6974-12-5 (as per ) and 821-06-7 (trans isomer, ).

- Molecular Weight : 213.90 g/mol .

- Key Differences :

- The double bond position (C2–C3 vs. C1–C2 in 2,4-Dibromo-1-butene) alters conjugation and reactivity.

- 1,4-Dibromo-2-butene is a common product of bromine addition to 1,3-butadiene (), whereas this compound likely forms via allylic bromination or alternative pathways.

- The trans isomer (CAS 821-06-7) may exhibit higher thermal stability due to reduced steric strain compared to cis isomers .

1,3-Dibromo-2-butene

- Structure : Bromines at C1 and C3 (CH₂BrCH=CHCH₂Br).

- Reactivity : Adjacent bromines may increase susceptibility to elimination reactions (e.g., dehydrohalogenation to form conjugated dienes).

- Synthesis: Not directly mentioned in evidence, but theoretically accessible via selective bromination or radical pathways.

3,4-Dibromo-1-butene

- Structure : Bromines at C3 and C4 (CH₂=CHCHBrCH₂Br).

- Comparison : Similar to this compound but with bromines closer to the double bond. This proximity could enhance electrophilic reactivity at the double bond.

1,4-Dibromobenzene (CAS 106-37-6, )

- Structure : Aromatic ring with bromines at para positions (C₆H₄Br₂).

- Key Differences :

- Aromatic vs. aliphatic bromination: 1,4-Dibromobenzene is stable and less reactive toward nucleophilic substitution compared to alkenes like this compound.

- Applications: Primarily used as a flame retardant or intermediate in polymer synthesis, contrasting with the aliphatic reactivity of brominated butenes .

Data Table: Structural and Molecular Comparison

| Compound | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Double Bond Position | Bromine Positions |

|---|---|---|---|---|---|

| This compound | C₄H₆Br₂ | Not Provided | 213.90 | C1–C2 | 2, 4 |

| 1,4-Dibromo-2-butene | C₄H₆Br₂ | 6974-12-5 | 213.90 | C2–C3 | 1, 4 |

| Trans-1,4-Dibromo-2-butene | C₄H₆Br₂ | 821-06-7 | 213.90 | C2–C3 | 1, 4 |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 106-37-6 | 235.91 | N/A (aromatic) | 1, 4 |

Biologische Aktivität

2,4-Dibromo-1-butene (CHBr) is a halogenated organic compound that has garnered attention due to its potential biological activities. This compound is primarily studied for its reactivity in various biochemical pathways, its effects on cellular processes, and its implications in toxicology. The following sections detail the mechanisms of action, cellular effects, metabolic pathways, and relevant case studies associated with this compound.

Target Sites and Interactions

The primary mechanism of action for this compound involves electrophilic addition reactions. It acts as an electrophile, interacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially resulting in enzyme inhibition or activation.

Biochemical Pathways

The compound is known to participate in halogenation and elimination reactions within various biochemical pathways. These reactions can alter metabolic processes and influence the synthesis of other organic molecules critical for cellular function .

Cellular Effects

Impact on Cell Signaling and Gene Expression

Research indicates that this compound can significantly affect cell signaling pathways, including MAPK and NF-κB pathways. These pathways are crucial for regulating cell survival and proliferation. The compound may induce oxidative stress, leading to changes in gene expression related to stress responses .

Toxicological Implications

High concentrations of this compound have been shown to induce cytotoxic effects in various cell types. This includes oxidative damage to DNA and apoptosis in cultured cells. The dose-dependent nature of these effects emphasizes the importance of exposure levels in assessing biological impact .

Metabolic Pathways

Metabolism and Distribution

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its biotransformation into reactive intermediates. These metabolites can further participate in biochemical reactions or contribute to toxicity through interactions with cellular macromolecules .

Transport Mechanisms

The compound is absorbed by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that influence its localization and biological activity. This subcellular distribution is vital for its overall functional impact within biological systems .

Case Studies

Several studies have explored the biological activity of this compound:

- Oxidative Stress Induction : A study demonstrated that exposure to this compound resulted in increased levels of reactive oxygen species (ROS) in human cell lines, leading to significant oxidative stress markers.

- Enzyme Interaction Studies : Research indicated that this compound could inhibit certain cytochrome P450 enzymes, affecting drug metabolism and potentially leading to adverse drug reactions .

- Animal Model Research : In vivo studies using rodent models showed that high doses of this compound led to liver damage characterized by necrosis and inflammation, corroborating findings from cellular studies regarding its toxicological profile .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Electrophilic Addition | Interacts with nucleophiles; forms covalent bonds with biomolecules |

| Oxidative Stress Induction | Increases ROS levels; alters cellular signaling |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes; affects drug metabolism |

| Toxicity Profile | Induces DNA damage; causes apoptosis at high doses |

| Metabolic Pathways | Biotransformed by cytochrome P450; generates reactive intermediates |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural identity of 2,4-dibromo-1-butene?

- Methodology : Use gas chromatography (GC) with flame ionization detection to determine purity (≥97% area% as per assay standards) and infrared spectroscopy (IR) for structural confirmation. Density measurements (1.33 g/cm³ at 20°C) can validate physical consistency with literature . For advanced validation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should resolve positional isomerism and confirm bromine substitution patterns.

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols : Avoid skin/eye contact and inhalation by using nitrile gloves, fume hoods, and safety goggles. Store in sealed containers away from ignition sources (flammability class 3) and static electricity. In case of exposure, flush eyes/skin with water for ≥15 minutes and seek medical attention. Spills require neutralization with dry sand or alcohol-resistant foam .

Q. What synthetic routes are documented for preparing this compound?

- Synthesis : Electrophilic addition of bromine to 1,3-butadiene under controlled conditions (e.g., low temperature, inert atmosphere) can yield this compound as a major product. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize side products like 1,4-dibromo-2-butene .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

- Data Analysis : Conflicting reactivity data (e.g., regioselectivity in elimination reactions) may arise from solvent polarity or catalyst variations. Conduct comparative kinetic studies using deuterated analogs to track hydrogen abstraction pathways. Computational modeling (DFT) can predict transition states and reconcile discrepancies between experimental and theoretical results .

Q. What strategies optimize the stereochemical outcomes of cross-coupling reactions using this compound?

- Experimental Design : Employ chiral ligands (e.g., phosphine-based catalysts) to control stereochemistry during Suzuki-Miyaura couplings. Vary reaction parameters (temperature, solvent, base) and analyze enantiomeric excess via chiral HPLC. Refer to ruthenium-diphosphine complexes in analogous dibromo systems for mechanistic insights .

Q. How does steric hindrance from the bromine substituents influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Study : Compare reaction rates of this compound with less-hindered analogs (e.g., 4-bromo-1-butene) in SN2 reactions. Use isotopic labeling (e.g., ⁸¹Br) and kinetic isotope effect (KIE) analysis to differentiate between concerted and stepwise mechanisms. Steric maps derived from X-ray crystallography or molecular dynamics simulations can quantify spatial effects .

Hypothesis-Driven Research

Q. Can this compound serve as a precursor for synthesizing strained cyclic alkenes?

- Approach : Investigate dehydrohalogenation under high-dilution conditions to favor intramolecular cyclization. Monitor ring strain via Raman spectroscopy and assess thermal stability using differential scanning calorimetry (DSC). Compare with DFT-predicted strain energies .

Q. What ecological impacts arise from accidental release of this compound, and how can they be mitigated?

- Environmental Analysis : Use gas chromatography-mass spectrometry (GC-MS) to detect degradation products (e.g., brominated dioxins) in simulated soil/water systems. Develop bioremediation protocols using halogenase-expressing bacterial strains to degrade the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.